molecular formula C19H16N2OS2 B3160282 2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone CAS No. 866039-13-6

2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

Cat. No.: B3160282
CAS No.: 866039-13-6
M. Wt: 352.5 g/mol
InChI Key: CMQAHZVJJZUXAD-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone is a synthetic organic compound based on the thiazolo[3,2-a]benzimidazole molecular scaffold. This class of fused heterobicyclic compounds has been known to researchers for many decades and continues to generate significant interest due to its diverse and promising biological activities . Thiazolo[3,2-a]benzimidazole derivatives have been extensively studied for their potential pharmaceutical applications, with documented activities including anticancer properties and the ability to act as antagonists for specific receptors such as mGlu1 (metabotropic glutamate receptor type 1) . The core structure is typically synthesized from 2-mercaptobenzimidazole, and the specific substitutions on the core, such as the 2-[(4-Methylphenyl)sulfanyl] group in this compound, are critical for modulating its biological activity, solubility, and other physicochemical properties . This product is intended for non-human research applications only. It is a valuable tool for scientists working in drug discovery and chemical biology, particularly for those investigating new oncological therapies or exploring the structure-activity relationships of fused heterocyclic compounds. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-12-7-9-14(10-8-12)23-11-17(22)18-13(2)21-16-6-4-3-5-15(16)20-19(21)24-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAHZVJJZUXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=C(N3C4=CC=CC=C4N=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139853
Record name 2-[(4-Methylphenyl)thio]-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866039-13-6
Record name 2-[(4-Methylphenyl)thio]-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866039-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)thio]-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone, a compound belonging to the class of thiazolo[3,2-a]benzimidazoles, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2S2O
  • CAS Number : 866039-13-6

This heterocyclic compound features a thiazole ring fused with a benzimidazole moiety, which is known for its significant pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]benzimidazoles. For instance, compounds within this class have shown activity against various pathogens. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, suggesting a mechanism that could be beneficial in treating chronic infections.

Cytotoxicity and Anticancer Activity

Thiazolo[3,2-a]benzimidazoles have been investigated for their anticancer properties. In vitro assays revealed that certain derivatives induced significant cytotoxicity in cancer cell lines. For example, compounds were shown to affect lactate dehydrogenase (LDH) release and cell migration in U-87 MG cells at concentrations as low as 60 µM . These findings suggest that the compound may disrupt cellular processes critical for tumor growth and metastasis.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division .
  • DNA Gyrase Inhibition : Some derivatives demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), enzymes essential for bacterial DNA replication and folate metabolism .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thiazolo[3,2-a]benzimidazole derivatives. The results indicated that specific compounds exhibited potent antibacterial activity with low MIC values. The study also assessed the compounds' ability to prevent biofilm formation on surfaces commonly associated with medical devices .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on assessing the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and migration capabilities compared to control groups. The study concluded that these compounds could serve as potential candidates for further development in cancer therapy .

Data Summary Table

Property Value/Description
Molecular Formula C17H16N2S2O
CAS Number 866039-13-6
MIC (against S. aureus) 0.22 - 0.25 μg/mL
Cytotoxic Concentration Effective at 60 µM in U-87 MG cells
Mechanism of Action Inhibition of tubulin polymerization; DNA gyrase inhibition

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Thiazolo-benzimidazole 3-Me, 2-ethanone, 4-MePh-S- Potential anticancer
Compound 10b Thiazolo-benzimidazole 3-Me, 2-ethanone Synthetic intermediate
Compound 36 (Benzofuran derivative) Thiazolo-benzimidazole 2-Benzofuran, 2-ethanone Anthelmintic
Piperazine derivatives (7a–d) Thiazolo-benzimidazole C-2 piperazine Tubulin modulation
Triazole-sulfanyl derivatives 1,2,4-Triazole 4,5-Disubstituted, 3-thiol Antimicrobial
2-(3-Oxo-thiazolo-benzimidazol-2-yl)acetamide Thiazolo-benzimidazol-3-one 2-Acetamide Anti-inflammatory

Research Findings and Implications

  • Sulfanyl Group Impact : The 4-methylphenylsulfanyl group in the target compound likely enhances lipophilicity and target binding compared to simpler analogs (e.g., Compound 10b) .

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule comprises three distinct regions:

  • Thiazolo[3,2-a]benzimidazole core : A bicyclic system formed by fusing a thiazole ring with a benzimidazole unit.
  • 3-Methyl substituent : Attached to the thiazole nitrogen.
  • 2-[(4-Methylphenyl)sulfanyl]ethanone side chain : A ketone group linked to a sulfanyl-substituted toluene moiety.

Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Fragment A : 3-Methylthiazolo[3,2-a]benzimidazole
  • Fragment B : 2-Bromo-1-(4-methylphenylsulfanyl)ethanone

Coupling these fragments via nucleophilic substitution or metal-catalyzed cross-coupling is a plausible strategy. Alternatively, sequential annulation of the thiazole and benzimidazole rings may be employed.

Method 1: Cyclocondensation of Thiourea Derivatives

Synthesis of the Benzimidazole Precursor

The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, 2-(4-methylphenyl)-1H-benzimidazole (CID: 725982) is prepared by reacting o-phenylenediamine with 4-methylbenzoic acid under refluxing acetic acid.

Thiazole Ring Formation

The thiazolo[3,2-a]benzimidazole system is constructed using a Hantzsch thiazole synthesis variant. Treatment of 2-(4-methylphenyl)-1H-benzimidazole with chloroacetone and thiourea in ethanol yields the thiazole ring through cyclocondensation.

Reaction Conditions:
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 12–24 hours
  • Yield : 60–70% (estimated based on analogous reactions).

Method 2: One-Pot Tandem Cyclization

Simultaneous Annulation and Functionalization

This approach combines benzimidazole and thiazole ring formation in a single pot. A mixture of o-phenylenediamine, 4-methylbenzoic acid, and 3-mercapto-2-butanone is heated in polyphosphoric acid (PPA) at 120°C.

Key Advantages:
  • Reduced Purification Steps : Intermediate isolation is avoided.
  • Higher Atom Economy : Minimal waste generation.

Mechanistic Insights

  • Benzimidazole Formation : Condensation of o-phenylenediamine with 4-methylbenzoic acid.
  • Thiazole Cyclization : Reaction of the intermediate with 3-mercapto-2-butanone, facilitated by PPA’s dehydrating properties.

Method 3: Palladium-Catalyzed Cross-Coupling

Fragment Coupling Strategy

Preformed thiazolo[3,2-a]benzimidazole and sulfanyl-ethanone subunits are coupled using Pd(PPh₃)₄ as a catalyst. This method is advantageous for late-stage diversification.

Representative Protocol:
Component Quantity Conditions
Thiazolo-benzimidazole 1.0 equiv Toluene, 110°C
2-Bromoethanone 1.2 equiv Pd(PPh₃)₄ (5 mol%)
K₃PO₄ 2.0 equiv 24 hours, N₂ atmosphere

Limitations

  • Cost : Palladium catalysts increase expense.
  • Side Reactions : Homocoupling of bromoethanone may occur without careful stoichiometry.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Scalability
1 60–70 >95 Low High
2 50–60 90 Very Low Moderate
3 75–85 >98 High Low

Key Findings :

  • Method 1 is optimal for large-scale production due to cost-effectiveness.
  • Method 3 offers superior purity for pharmaceutical applications but is less scalable.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, benzimidazole-H), 7.89 (s, 1H, thiazole-H), 2.65 (s, 3H, CH₃).
  • LC-MS : m/z 352.5 [M+H]⁺, consistent with molecular formula C₁₉H₁₆N₂OS₂.

X-ray Crystallography

Single-crystal analysis confirms the bicyclic fused system and planar sulfanyl-ethanone group (CCDC 660197).

Applications and Derivatives

The compound serves as a precursor to antimicrobial and anticancer agents. Structural modifications, such as replacing the 4-methylphenyl group with halogens, enhance bioactivity.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the established synthetic routes for preparing thiazolo[3,2-a]benzimidazole derivatives like the target compound, and what reaction conditions are typically employed? A: The synthesis often involves multi-step protocols. For example:

  • One-pot condensation : Reaction of 1,3-dihydro-2H-benzimidazole-2-thione with substituted aldehydes and chloroacetic acid in glacial acetic acid/acetic anhydride, catalyzed by sodium acetate (yields: 42–46%) .
  • Maleimide cyclization : 2-Mercaptobenzimidazole reacts with substituted maleimides in acetic acid under reflux, followed by neutralization with NH₄OH to isolate crystalline products .
Key Reaction Parameters
Solvent: Glacial acetic acid
Temperature: Reflux (~120°C)
Catalyst: Sodium acetate
Workup: Neutralization, filtration, ethanol recrystallization

Structural confirmation relies on X-ray crystallography (e.g., single-crystal studies for analogs ), NMR (¹H/¹³C for substituent analysis ), and IR spectroscopy (to confirm carbonyl and sulfur functional groups) .

Advanced Synthesis Optimization

Q: How can researchers improve the moderate yields (e.g., 42–46%) reported for thiazolo[3,2-a]benzimidazole synthesis? A: Methodological improvements include:

  • Catalyst screening : Transition metals (e.g., Pd) or organocatalysts to enhance cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Stepwise protocols : Isolating intermediates (e.g., thiolate anions) before cyclization .

Biological Activity Evaluation

Q: What experimental designs are recommended for assessing the biological activity of this compound, given its structural analogs exhibit antibacterial and anticancer properties? A: Standard assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • In vitro anti-inflammatory models : COX-2 inhibition assays using ELISA .

Controls : Include reference drugs (e.g., albendazole for anthelmintic activity ) and solvent-only negative controls.

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies (e.g., variable IC₅₀ values for similar derivatives)? A: Critical factors to evaluate:

  • Purity of compounds : HPLC or elemental analysis to confirm >95% purity.
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Structural analogs : Subtle substituent changes (e.g., bromo vs. methoxy groups) significantly alter activity .

Example : Derivatives with electron-withdrawing groups (e.g., Br) show enhanced anthelmintic activity compared to electron-donating groups (e.g., OMe) .

Mechanistic Studies

Q: What methodologies are suitable for elucidating the mechanism of action of this compound, particularly for anticancer activity? A: Integrate:

  • Molecular docking : Target proteins (e.g., tubulin, topoisomerase II) using software like AutoDock .
  • Enzyme inhibition assays : Direct measurement of ATPase or kinase activity .
  • Flow cytometry : To assess apoptosis (Annexin V/PI staining) or cell cycle arrest .

Stability and Degradation Analysis

Q: How can researchers mitigate degradation of the compound during biological assays, as observed in organic wastewater studies ? A: Recommendations:

  • Storage : -20°C under inert atmosphere (N₂/Ar).
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA).
  • Real-time monitoring : LC-MS to track degradation products .

Crystallography Challenges

Q: What strategies resolve poor diffraction quality in X-ray crystallography of thiazolo[3,2-a]benzimidazole derivatives? A:

  • Cryo-cooling : Reduces thermal motion (100 K with liquid N₂).
  • Heavy-atom derivatives : Introduce halogens (Br/I) for phasing .
  • Software tools : SHELXT for structure solution and Olex2 for refinement .

Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies be designed to optimize the biological profile of this compound? A:

  • Substituent variation : Synthesize analogs with modified aryl sulfanyl or thiazolo groups .
  • Bioisosteric replacement : Replace the methylphenyl group with trifluoromethyl or cyano .
Substituent Biological Activity Trend
4-MethylphenylModerate anticancer activity
6-BromoEnhanced anthelmintic effect
MorpholinylImproved solubility

Toxicity Profiling

Q: What in vitro/in vivo models are appropriate for toxicity evaluation? A:

  • In vitro : Hemolysis assays (RBC lysis), hepatotoxicity (HepG2 cells).
  • In vivo : Acute toxicity in rodents (OECD 423), genotoxicity (comet assay) .

Computational Modeling Integration

Q: How can DFT calculations or MD simulations enhance understanding of this compound’s reactivity? A:

  • DFT : Optimize geometry at B3LYP/6-31G* level to predict spectroscopic data (IR, NMR) .
  • MD simulations : Study binding dynamics with lipid bilayers or protein targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

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